Medusin-PD

Catalog No.
S1888412
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medusin-PD

Product Name

Medusin-PD

Medusin-PD (Sequence: LLGMIPLAISAISSLSKL-NH2) is a naturally occurring, 18-amino acid antimicrobial peptide originally isolated from the skin secretion of the Giant Mexican leaf frog (Pachymedusa dacnicolor) [1]. Characterized by a low net charge driven by a single lysine residue and high hydrophobicity (~72%), it belongs to the highly conserved medusin family [1]. Unlike broad-spectrum, highly cationic host defense peptides, Medusin-PD is prized in biochemical procurement as a highly specific template for Gram-positive bacterial targeting and as a precursor model for immunomodulatory cleavage products [2]. Its unique structural profile makes it an ideal baseline material for rational peptide design, selective antimicrobial research, and formyl peptide receptor 2 (FPR2) ligand studies [2].

Substituting Medusin-PD with generic broad-spectrum AMPs (such as melittin or dermaseptins) or closely related medusin analogs (like Medusin-PT) critically alters experimental outcomes [1]. Broad-spectrum alternatives typically possess higher net charges (e.g., +4) that induce indiscriminate membrane lysis and significant hemolytic toxicity, invalidating their use in selective targeting assays [1]. Furthermore, while Medusin-PH shares a similar MIC profile, it contains valine and alanine substitutions that alter its cleavage dynamics. Crucially, only Medusin-PD possesses the exact C-terminal hexapeptide sequence (SSLSKL-NH2) identical to the immunomodulatory FPR2 ligand pachymodulin [2]. Using generic analogs eliminates this dual-functionality, compromising research into GPCR-mediated leukocyte chemotaxis and targeted antimicrobial precursor processing [2].

Enhanced Anti-Staphylococcal Potency Compared to Natural Analogs

Medusin-PD demonstrates a highly specific and potent inhibitory profile against Gram-positive bacteria, outperforming closely related natural analogs [1]. In standardized minimum inhibitory concentration (MIC) assays against Staphylococcus aureus, Medusin-PD achieves an MIC of 32 mg/L [1]. In direct comparison, Medusin-PT (from Phyllomedusa tarsius) requires a concentration of 64 mg/L to achieve the same bacteriostatic effect [2]. This two-fold higher potency, combined with its inactivity against Gram-negative E. coli, confirms Medusin-PD as a superior procurement choice for researchers requiring selective Gram-positive targeting without broad-spectrum disruption [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. aureus
Target Compound Data32 mg/L
Comparator Or BaselineMedusin-PT (64 mg/L)
Quantified Difference2-fold higher potency (lower MIC)
ConditionsStandardized in vitro broth microdilution assay against S. aureus

Procuring Medusin-PD provides a more potent, selective baseline for engineering Gram-positive specific therapeutics compared to weaker natural analogs.

Negligible Erythrocyte Toxicity at Minimum Inhibitory Concentrations

A primary limitation of many cationic AMPs is their high cytotoxicity to mammalian cells. Medusin-PD overcomes this through a highly favorable therapeutic window [1]. At its effective MIC against S. aureus (32 mg/L), Medusin-PD is completely devoid of hemolytic effects [1]. Quantitative assays demonstrate that 60% hemolysis only occurs at 128 mg/L, which is four times its effective antibacterial concentration [1]. When compared to broad-spectrum baselines like melittin or highly charged dermaseptins—which often exhibit near-complete hemolysis at their MICs—Medusin-PD offers a significantly wider safety margin for cellular assays and formulation development.

Evidence DimensionHemolytic activity at MIC (32 mg/L)
Target Compound Data0% hemolysis at 32 mg/L (60% at 128 mg/L)
Comparator Or BaselineBroad-spectrum cationic AMPs (e.g., melittin/dermaseptins) which typically exhibit high hemolysis at MIC
Quantified Difference>4-fold safety margin between MIC and significant hemolysis
ConditionsIn vitro human erythrocyte hemolysis assay

The low cytotoxicity at effective concentrations makes Medusin-PD a safer, more reliable scaffold for developing topical antimicrobials or biomaterial coatings.

Unique Precursor Suitability for FPR2 Ligand Generation

Medusin-PD is uniquely valuable in immunomodulatory research due to its specific C-terminal sequence. The C-terminal hexapeptide of Medusin-PD is SSLSKL-NH2, which is the exact sequence of pachymodulin, a known formyl peptide receptor 2 (FPR2) ligand [1]. Pachymodulin promotes the directional migration of leukocytes at concentrations of 1-50 µM via the ERK1/2 MAPK pathway [1]. Other medusin analogs, such as Medusin-PH (which ends in ALSKL-NH2), do not yield this exact functional ligand upon cleavage. Consequently, Medusin-PD is the only natural precursor suitable for studying the dual-role processing of this specific amphibian host-defense peptide into a functional GPCR immunomodulator [1].

Evidence DimensionC-terminal sequence identity to Pachymodulin (FPR2 ligand)
Target Compound Data100% match (SSLSKL-NH2)
Comparator Or BaselineMedusin-PH (ALSKL-NH2)
Quantified DifferenceExact sequence match vs. altered sequence incapable of yielding true pachymodulin
ConditionsSequence analysis and GPCR (FPR2) activation models

Buyers investigating host-defense peptide cleavage and FPR2-mediated immunomodulation must procure Medusin-PD to ensure the correct bioactive hexapeptide is generated.

Rational Design of Low-Charge Antimicrobial Peptides

Because Medusin-PD possesses a low net charge while maintaining a potent MIC of 32 mg/L against S. aureus [1], it serves as an excellent starting scaffold for rational peptide engineering. Researchers can use it to synthesize modified analogs to optimize the balance between antimicrobial efficacy and hemolytic toxicity, avoiding the inherent cytotoxicity of highly cationic AMP baselines.

Selective Gram-Positive Antimicrobial Coatings

Medusin-PD's lack of activity against Gram-negative bacteria combined with its efficacy against S. aureus [1] makes it highly suitable for developing selective antimicrobial coatings for medical devices. Procuring this peptide allows formulators to target specific localized staphylococcal biofilm formation without disrupting broader, beneficial Gram-negative microbiomes.

FPR2-Mediated Immunomodulation and Chemotaxis Assays

Given its exact C-terminal sequence match (SSLSKL-NH2) to the FPR2 ligand pachymodulin [2], Medusin-PD is the premier precursor model for studying GPCR-dependent leukocyte recruitment. It is utilized in in vitro chemotaxis assays and MAPK pathway activation studies to understand how host-defense peptides are enzymatically processed into active immunomodulators during inflammatory responses.

Sequence

LLGMIPLAISAISSLSKL

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